molecular formula C13H22ClN B2736987 2-(4-Tert-butylphenyl)propan-2-amine;hydrochloride CAS No. 2260932-01-0

2-(4-Tert-butylphenyl)propan-2-amine;hydrochloride

Cat. No. B2736987
CAS RN: 2260932-01-0
M. Wt: 227.78
InChI Key: IDRJWSZVLFYINT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Tert-butylphenyl)propan-2-amine;hydrochloride is a chemical compound with the molecular formula C13H22ClN and a molecular weight of 227.78 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 2-(4-Tert-butylphenyl)propan-2-amine;hydrochloride is 1S/C13H21N.ClH/c1-12(2,3)10-6-8-11(9-7-10)13(4,5)14;/h6-9H,14H2,1-5H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-(4-Tert-butylphenyl)propan-2-amine;hydrochloride is a powder at room temperature . It has a molecular weight of 227.78 .

Scientific Research Applications

Asymmetric Synthesis Applications

Compounds similar to "2-(4-Tert-butylphenyl)propan-2-amine;hydrochloride" have been utilized in the asymmetric synthesis of amines. For instance, N-tert-Butanesulfinyl aldimines and ketimines serve as versatile intermediates for creating a wide range of highly enantioenriched amines. This methodology is efficient for synthesizing alpha-branched and alpha,alpha-dibranched amines, amino acids, and trifluoromethyl amines, highlighting its versatility in producing chiral compounds (Ellman, Owens, & Tang, 2002).

Catalysis and Material Science

Another area of application is in the field of catalysis and material science. For example, certain complexes containing tert-butylphenyl motifs have been investigated for their electronic structure, providing insights into the physical oxidation states in transition-metal complexes with radical ligands. This research is crucial for understanding the catalytic behavior and designing new catalysts for various chemical transformations (Chaudhuri et al., 2001).

Antimicrobial and Anticancer Research

On the medicinal side, substituted phenyl azetidines, which bear structural resemblance to "2-(4-Tert-butylphenyl)propan-2-amine;hydrochloride," have been synthesized and evaluated for their antimicrobial activity. This illustrates the potential use of such compounds in developing new therapeutic agents (Doraswamy & Ramana, 2013). Similarly, Schiff base ligands and their cyclometalated Rh(III) and Ir(III) complexes have been synthesized and assessed for their DNA/protein binding and anticancer activities, showcasing the applicability of tert-butylphenyl-containing compounds in the development of cancer therapies (Mukhopadhyay et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

properties

IUPAC Name

2-(4-tert-butylphenyl)propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N.ClH/c1-12(2,3)10-6-8-11(9-7-10)13(4,5)14;/h6-9H,14H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRJWSZVLFYINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C)(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.